Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate
Description
Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 3731-15-5) is a heterocyclic compound featuring a partially saturated pyridine ring with ethoxy and carboxylate ester substituents at positions 2 and 3, respectively. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.197 g/mol . The tetrahydropyridine core imparts conformational flexibility, while the ethoxy and ester groups influence electronic properties and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 6-ethoxy-2,3,4,5-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
DJIARDJVSIZNFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCCCC1C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Pyran Precursors
A common method involves the cyclization of 4H-pyran derivatives under acidic conditions to form tetrahydropyridine carboxylates. For example, a mixture of 4H-pyran (1.50 mmol) and concentrated sulfuric acid (10 mol%) in ethanol (3 mL) is subjected to IR irradiation at 80 °C for 15 minutes. The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system (7:3). The product, a mixture of diastereoisomers, is purified by recrystallization from a 95:5 water/ethanol mixture and isolated by vacuum filtration.
Alternatively, p-toluenesulfonic acid (15 mol%) can be used as the acid catalyst, with the reaction conducted either under ultrasound irradiation at 50 °C for 25 minutes or by conventional reflux heating for 25 minutes. Both methods yield the desired ethyl tetrahydropyridine carboxylate derivatives with good purity after recrystallization.
One-Pot Multicomponent Reactions Using Amines and Ketoesters
Another approach involves the condensation of amines (e.g., 2-furylmethylamine) with ketoesters (e.g., ethyl 3-oxohept-6-enoate) in the presence of Lewis acid catalysts such as indium(III) chloride (InCl3, 10 mol%) in ethanol. The reaction is stirred at room temperature for 30 minutes, followed by the addition of aldehydes (e.g., acrolein) and further stirring at low temperature (5 °C) for 2 hours. The reaction progress is monitored by TLC and NMR spectroscopy. This method allows the formation of ethyl 2-substituted tetrahydropyridine carboxylates with high regioselectivity and yields.
Use of Molecular Iodine Catalysis in Methanol
A synthesis reported for related tetrahydropyridine derivatives involves stirring a methanolic solution of aniline derivatives, ethyl acetoacetate, and molecular iodine (10 mol%) at 55 °C for 25 minutes, followed by the addition of aromatic aldehydes. After 12 hours, the precipitated product is filtered, washed, dried, and recrystallized from ethyl acetate/n-hexane mixtures. This method provides densely substituted tetrahydropyridine carboxylates with controlled substitution patterns.
Oxidation and Dehydrogenation Steps
To obtain the tetrahydropyridine ring in the desired oxidation state, oxidation reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used. For example, ethyl-5-cyano-2-methyl-6-oxo-4-heteroaryl-1,6-dihydropyridine-3-carboxylates are prepared by IR irradiation of the corresponding tetrahydropyridine precursors with DDQ at 90 °C for 10 minutes, followed by purification via column chromatography.
Base-Mediated Functionalization and Avoidance of Elimination
In some synthetic routes, protonation and nucleophilic addition to tungsten-coordinated tetrahydropyridine complexes are employed to introduce substituents at specific ring positions. The use of potassium tert-butoxide as a base quencher prevents unwanted elimination reactions during the formation of 2,3- or 2,5-disubstituted tetrahydropyridines, ensuring high yields of the desired products.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- IR irradiation and ultrasound are effective green chemistry techniques that reduce reaction times and improve yields in acid-catalyzed cyclizations.
- The choice of acid catalyst (sulfuric acid vs. p-toluenesulfonic acid) can influence reaction kinetics but both provide comparable product quality.
- Lewis acid catalysis with indium(III) chloride enables mild conditions for the formation of substituted tetrahydropyridines with good regioselectivity.
- Molecular iodine catalysis in methanol is a mild and efficient method for synthesizing densely substituted tetrahydropyridines, suitable for scale-up.
- Oxidation with DDQ is a rapid method to convert dihydropyridine intermediates to the desired oxidation state, facilitating further functionalization.
- Base quenching strategies are critical to prevent elimination side reactions during nucleophilic additions to metal-coordinated tetrahydropyridine complexes.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydropyridine and pyridine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
Pharmacological Potential
Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate has been investigated for its pharmacological activities. Research indicates that compounds with similar structures exhibit neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection
A study demonstrated that derivatives of tetrahydropyridine compounds showed significant neuroprotective effects in vitro against oxidative stress-induced cell death. The ethyl ester form could enhance bioavailability and efficacy in vivo .
Synthesis of Bioactive Molecules
This compound serves as an intermediate in the synthesis of various bioactive molecules. The presence of the tetrahydropyridine ring allows for further functionalization, leading to the development of new pharmaceuticals.
Synthesis Pathway Example
The synthetic route involves the reaction of ethyl acetoacetate with appropriate amines to yield this compound. This reaction can be optimized to improve yield and purity.
Agrochemical Applications
In agricultural chemistry, derivatives of this compound have shown potential as herbicides and insecticides due to their ability to disrupt pest metabolism.
Data Table: Agrochemical Efficacy
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as CDK2 and DprE1, which are involved in cell cycle regulation and bacterial cell wall synthesis, respectively.
Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest in cancer cells and inhibit the growth of Mycobacterium tuberculosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate with structurally related tetrahydropyridine derivatives, highlighting key differences in substituents, molecular weights, and applications:
Key Structural and Functional Differences
Substituent Effects: Electron-Donating Groups (e.g., ethoxy, methoxy): Increase electron density on the ring, enhancing nucleophilic substitution reactivity. The ethoxy group in the target compound may improve solubility in nonpolar solvents compared to derivatives with bulky substituents (e.g., tosyl or phenyl groups) . Electron-Withdrawing Groups (e.g., oxo, dicyano): Stabilize the ring system and reduce basicity.
Biological Activity :
- Compounds with piperidinyl acetyl () or thiophene () moieties exhibit enhanced antibacterial and antitumor properties due to improved target binding .
- The trifluoromethyl group in ’s derivative enhances metabolic stability, making it suitable for pharmaceutical applications .
Synthetic Accessibility: The target compound’s simpler structure allows for straightforward synthesis via heterocyclization or esterification, whereas derivatives with fused rings (e.g., thieno[2,3-c]pyridine in ) require multi-step protocols involving cyclocondensation .
Physical Properties :
- Molecular Weight : Derivatives with aromatic substituents (e.g., diphenyl in ) exhibit higher molecular weights (>300 g/mol) and melting points, impacting their crystallinity .
- Solubility : The ethoxy and ester groups in the target compound confer moderate polarity, contrasting with halogenated derivatives (), which show increased lipophilicity .
Biological Activity
Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate (C10H17NO3) is a compound of interest due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
This compound features a tetrahydropyridine ring substituted with an ethoxy group and a carboxylate moiety. Its molecular structure can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.
Research indicates that this compound exhibits several mechanisms of action:
- Monoamine Oxidase Inhibition : Studies have shown that similar tetrahydropyridine derivatives can act as dual inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), which are critical in the metabolism of neurotransmitters. This inhibition may lead to increased levels of serotonin and dopamine in the brain, potentially benefiting conditions like depression and Parkinson's disease .
- Anticancer Activity : Some derivatives of tetrahydropyridines have demonstrated cytotoxic effects against various cancer cell lines. The presence of the ethoxy group may enhance the compound's lipophilicity, facilitating better cell membrane penetration and increased bioavailability .
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed significant activity against several types of cancer:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF7 (breast cancer) | 12 | Cell cycle arrest |
| A549 (lung cancer) | 10 | Inhibition of proliferation |
These findings indicate that this compound could serve as a lead for developing new anticancer therapies.
Neuroprotective Effects
In models simulating neurodegenerative diseases, this compound exhibited protective effects on neuronal cells. It was shown to reduce oxidative stress markers and improve cell viability under neurotoxic conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be related to its structural characteristics:
- Substituent Effects : Variations in the ethoxy group or modifications on the tetrahydropyridine ring can significantly alter the compound's potency and selectivity for different biological targets.
- Ring Saturation : The saturated nature of the tetrahydropyridine ring contributes to its stability and interaction with biological receptors .
Q & A
Q. What synthetic methodologies are commonly employed for Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate?
- Category : Synthesis & Reaction Design
- Answer : The compound is typically synthesized via phosphine-catalyzed [4+2] annulation reactions. For example, structurally related tetrahydropyridine derivatives are synthesized by reacting aldehydes with electron-deficient dienes in the presence of catalytic phosphines (e.g., tris(4-methoxyphenyl)phosphine). Reaction conditions (e.g., solvent polarity, temperature) are critical for regioselectivity. Post-synthesis, purification often involves column chromatography using gradients of ethyl acetate/hexane .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- Category : Structural Characterization
- Answer :
- IR-LD Spectroscopy : Polarized infrared linear-dichroic spectroscopy of crystals suspended in nematic liquid crystals can resolve anisotropic vibrational modes, aiding in conformational analysis .
- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX programs (e.g., SHELXL for refinement) are widely used to determine bond lengths, angles, and ring puckering parameters. WinGX provides a graphical interface for data processing and validation .
Q. What are the potential applications of this compound in medicinal chemistry?
- Category : Functional Applications
- Answer : Tetrahydropyridine derivatives are explored for antibacterial and antitumor activity . For instance, analogs with substituted aryl groups exhibit inhibitory effects against bacterial strains like Staphylococcus aureus. The ester moiety enhances bioavailability, making it a candidate for prodrug development .
Advanced Research Questions
Q. How can stereoselectivity be controlled during the synthesis of tetrahydropyridine derivatives?
- Category : Stereochemical Analysis
- Answer : Stereoselectivity is influenced by chiral catalysts and reaction kinetics. For example, hydroxyproline-derived aminophosphines can induce enantioselectivity in annulation reactions. Computational modeling (DFT) helps predict transition states to optimize chiral induction. Experimental validation via NMR (e.g., NOESY) or chiral HPLC confirms stereochemical outcomes .
Q. How are crystallographic data contradictions resolved during structure refinement?
- Category : Data Validation & Refinement
- Answer : Contradictions (e.g., anomalous bond lengths) are addressed using:
- SHELXL Constraints : Restraints on thermal parameters or bond distances for disordered regions.
- Hirshfeld Surface Analysis : Identifies unrealistic intermolecular contacts.
- PLATON/CHECKCIF : Validates structural geometry against established databases .
Q. What computational approaches are used to analyze ring puckering in tetrahydropyridine derivatives?
- Category : Conformational Analysis
- Answer :
- Cremer-Pople Parameters : Quantify puckering amplitude (Q) and phase angle (φ) to classify chair, boat, or twist conformers.
- Ab Initio Calculations (e.g., Gaussian) : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical and experimental puckering modes. IR-LD data validate computational models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
